molecular formula C21H28N6O3 B2420253 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione CAS No. 847407-37-8

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione

Cat. No. B2420253
CAS RN: 847407-37-8
M. Wt: 412.494
InChI Key: BORXFQORWKUMJO-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogenous base found in DNA and RNA. The presence of the piperazine ring and the methoxyphenyl group suggests that this compound might have some biological activity .


Molecular Structure Analysis

The compound contains a purine ring, a piperazine ring, and a methoxyphenyl group. The purine ring is planar and aromatic, which could contribute to the stability of the compound . The piperazine ring is a saturated cyclic amine, which could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar groups (like the amine in the piperazine ring and the ether in the methoxyphenyl group) could make the compound more soluble in polar solvents .

Future Directions

Future research could focus on elucidating the specific biological activity of the compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-4-9-27-17(22-19-18(27)20(28)23-21(29)24(19)2)14-25-10-12-26(13-11-25)15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXFQORWKUMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione

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